molecular formula C6H10 B13587829 2-Propenyl-cyclopropane CAS No. 4663-23-4

2-Propenyl-cyclopropane

Cat. No.: B13587829
CAS No.: 4663-23-4
M. Wt: 82.14 g/mol
InChI Key: KFOFBFGOHWSECN-UHFFFAOYSA-N
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Description

(prop-2-en-1-yl)cyclopropane: is an organic compound with the molecular formula C₆H₁₀ It is a cyclopropane derivative where a prop-2-en-1-yl group is attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Allylation of Cyclopropane: One common method involves the allylation of cyclopropane using allyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Cyclopropanation of Alkenes: Another method is the cyclopropanation of alkenes using diazo compounds and transition metal catalysts like rhodium or copper complexes.

Industrial Production Methods: While specific industrial production methods for (prop-2-en-1-yl)cyclopropane are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (prop-2-en-1-yl)cyclopropane can undergo oxidation reactions to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming propylcyclopropane.

    Substitution: The compound can participate in substitution reactions, where the allylic hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are effective.

    Substitution: Allylic bromination using N-bromosuccinimide (NBS) followed by nucleophilic substitution.

Major Products:

    Epoxides: Formed from oxidation reactions.

    Propylcyclopropane: Resulting from reduction reactions.

    Substituted Cyclopropanes: From substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (prop-2-en-1-yl)cyclopropane is used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.

Biology and Medicine:

    Drug Development:

    Biochemical Research: Used in studies to understand the behavior of cyclopropane-containing compounds in biological systems.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (prop-2-en-1-yl)cyclopropane involves its interaction with molecular targets through its reactive double bond and strained cyclopropane ring. These features allow it to participate in various chemical reactions, forming stable and reactive intermediates. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Cyclopropane: The parent compound with a simple three-membered ring.

    Propylcyclopropane: A reduced form where the double bond is hydrogenated.

    Allylcyclopropane: Similar structure but with different positioning of the double bond.

Uniqueness:

    Structural Features: The presence of both a cyclopropane ring and an allyl group makes (prop-2-en-1-yl)cyclopropane unique in its reactivity and applications.

    Reactivity: The combination of strained ring and reactive double bond provides a versatile platform for various chemical transformations.

Properties

CAS No.

4663-23-4

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

prop-2-enylcyclopropane

InChI

InChI=1S/C6H10/c1-2-3-6-4-5-6/h2,6H,1,3-5H2

InChI Key

KFOFBFGOHWSECN-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CC1

Origin of Product

United States

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